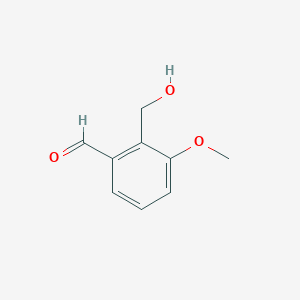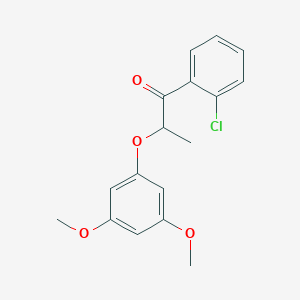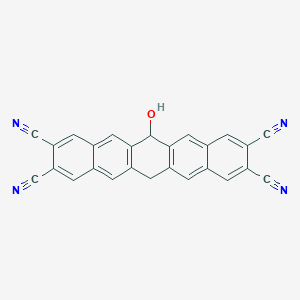![molecular formula C12H24OSi B14185219 (3S)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol CAS No. 922724-81-0](/img/structure/B14185219.png)
(3S)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol is an organic compound characterized by the presence of a trimethylsilyl group, which is a functional group in organic chemistry consisting of three methyl groups bonded to a silicon atom. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol typically involves the use of trimethylsilylating reagents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide. These reagents are used to derivatize non-volatile compounds by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . The reaction conditions often involve the use of solvents like 1,4-dioxane and temperatures around 100-110°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of trimethylsilylating reagents and controlled reaction conditions would be essential to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
(3S)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring high purity and specific functional groups.
Mécanisme D'action
The mechanism of action of (3S)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol involves its interaction with molecular targets through its trimethylsilyl group. This group can act as a protecting group during chemical synthesis, temporarily shielding reactive sites on a molecule . The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylsilane: Similar in structure but with four methyl groups bonded to silicon.
Trimethylsilyl chloride: Used as a reagent for introducing trimethylsilyl groups.
Bis(trimethylsilyl)acetamide: Another reagent for trimethylsilylation.
Uniqueness
(3S)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol is unique due to its specific arrangement of the trimethylsilyl group and the hepta-4,6-dien-1-ol backbone. This unique structure imparts distinct chemical properties, such as increased volatility and chemical inertness, making it particularly useful in specialized applications .
Propriétés
Numéro CAS |
922724-81-0 |
|---|---|
Formule moléculaire |
C12H24OSi |
Poids moléculaire |
212.40 g/mol |
Nom IUPAC |
(3S)-3-methyl-6-(trimethylsilylmethyl)hepta-4,6-dien-1-ol |
InChI |
InChI=1S/C12H24OSi/c1-11(8-9-13)6-7-12(2)10-14(3,4)5/h6-7,11,13H,2,8-10H2,1,3-5H3/t11-/m1/s1 |
Clé InChI |
MQXYZQKRYFYZQU-LLVKDONJSA-N |
SMILES isomérique |
C[C@@H](CCO)C=CC(=C)C[Si](C)(C)C |
SMILES canonique |
CC(CCO)C=CC(=C)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide](/img/structure/B14185137.png)

![Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-](/img/structure/B14185142.png)
![3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B14185144.png)
![N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B14185157.png)
![2-[(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14185160.png)
![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14185168.png)





![4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14185227.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline](/img/structure/B14185231.png)
